
4-Hydrazino-2-(trifluoromethyl)quinazoline
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazino-2-(trifluoromethyl)quinazoline typically involves the reaction of 2-(trifluoromethyl)quinazoline with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazino derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydrazino-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can modify the hydrazino group to form amine derivatives.
Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of various substituted quinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can be further utilized in different chemical and biological applications .
Aplicaciones Científicas De Investigación
Anticancer Activity
Mechanism of Action:
The quinazoline scaffold has been extensively studied for its anticancer properties. The trifluoromethyl group enhances the lipophilicity and binding affinity of the compound to target receptors, which is crucial for its efficacy against cancer cells.
Case Studies:
- A series of quinazoline derivatives, including those with trifluoromethyl substitutions, have demonstrated significant cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Specific derivatives have been identified as potent inhibitors of epidermal growth factor receptor (EGFR), with IC50 values as low as 0.096 µM, indicating strong potential for targeted cancer therapies .
Data Table: Anticancer Activity of Quinazoline Derivatives
Compound Name | Cancer Type | IC50 Value (µM) | Reference |
---|---|---|---|
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | Breast (MCF-7) | 2.49 | |
Compound A | Lung (A549) | 0.096 | |
Compound B | Various Cancers | <10 |
Antiviral Properties
The antiviral potential of quinazoline derivatives has also been explored, particularly in the context of viral infections.
Findings:
- Compounds derived from quinazolines have shown promising activity against various viruses, including HCV and cytomegalovirus (CMV), with EC50 values significantly lower than established antiviral drugs .
- The trifluoromethyl group contributes to enhanced interactions with viral proteins, improving the overall antiviral efficacy of these compounds.
Data Table: Antiviral Activity
Other Medicinal Applications
In addition to its anticancer and antiviral properties, 4-hydrazino-2-(trifluoromethyl)quinazoline exhibits a range of other biological activities.
Anti-inflammatory Activity:
Recent studies have indicated that certain quinazoline derivatives possess anti-inflammatory properties comparable to standard treatments like indomethacin .
Anticonvulsant Activity:
Some derivatives have been screened for anticonvulsant activity, showing effectiveness that rivals existing medications like carbamazepine .
Mecanismo De Acción
The mechanism of action of 4-Hydrazino-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound valuable for studying enzyme functions and developing therapeutic agents .
Comparación Con Compuestos Similares
2-(Trifluoromethyl)quinazoline: Lacks the hydrazino group, making it less reactive in certain chemical reactions.
4-Amino-2-(trifluoromethyl)quinazoline: Contains an amino group instead of a hydrazino group, leading to different reactivity and applications.
4-Hydrazinoquinazoline:
Uniqueness: 4-Hydrazino-2-(trifluoromethyl)quinazoline is unique due to the presence of both the hydrazino and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various research and industrial applications .
Actividad Biológica
4-Hydrazino-2-(trifluoromethyl)quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of this compound
This compound is characterized by the presence of a hydrazino group and a trifluoromethyl substituent on the quinazoline ring. This unique structure enhances its reactivity and biological activity, making it a valuable candidate for further research in pharmacology.
The primary target of this compound is the Werner (WRN) helicase , an enzyme involved in DNA replication and repair. The compound inhibits WRN helicase, which disrupts DNA processes, leading to cell death, particularly in cancer cells. This mechanism highlights its potential as an anticancer agent .
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways:
- DNA Repair : Disruption of repair mechanisms leads to increased genomic instability.
- Cell Cycle Regulation : The compound influences cell cycle progression, resulting in apoptosis in cancerous cells.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes key findings from recent research:
These values indicate that the compound exhibits potent cytotoxic effects, outperforming some established chemotherapeutics.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest it possesses significant inhibitory effects against various bacterial strains, indicating potential for development as an antimicrobial agent.
Case Studies and Research Findings
- In Vitro Studies : In laboratory settings, this compound was tested against multiple cancer cell lines. Results indicated a strong correlation between concentration and cytotoxicity, with significant cell death observed at lower concentrations .
- Molecular Docking Studies : Computational studies have suggested that the trifluoromethyl group enhances binding affinity to biological targets, improving the compound's overall efficacy .
- Stability and Degradation : Research indicates that while the compound remains stable under physiological conditions, degradation over time can alter its biological activity. Long-term exposure studies are essential for understanding its therapeutic window .
Propiedades
IUPAC Name |
[2-(trifluoromethyl)quinazolin-4-yl]hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)8-14-6-4-2-1-3-5(6)7(15-8)16-13/h1-4H,13H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZZCRXGECYMPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363080 | |
Record name | 4-hydrazino-2-(trifluoromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24831688 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
154136-31-9 | |
Record name | 4-hydrazino-2-(trifluoromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.